6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride

CAS No.: 1384429-72-4

Cat. No.: VC2882048

Molecular Formula: C7H9ClN2O3S

Molecular Weight: 236.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1384429-72-4 |

|---|---|

| Molecular Formula | C7H9ClN2O3S |

| Molecular Weight | 236.68 g/mol |

| IUPAC Name | 6-methyl-4-methylsulfanyl-2-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H8N2O3S.ClH/c1-3-4(6(10)11)5(13-2)9-7(12)8-3;/h1-2H3,(H,10,11)(H,8,9,12);1H |

| Standard InChI Key | WDJLDFNNGJYMJP-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC(=O)N1)SC)C(=O)O.Cl |

| Canonical SMILES | CC1=C(C(=NC(=O)N1)SC)C(=O)O.Cl |

Introduction

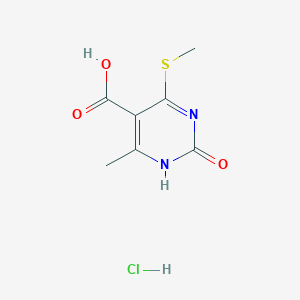

Chemical Structure and Properties

6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride is identified by CAS number 1384429-72-4. It possesses a distinctive pyrimidine ring structure, which is found in numerous biological molecules including nucleic acids and vitamins. The compound has a molecular formula of C7H9ClN2O3S and a molecular weight of 236.68 g/mol. Its chemical structure features a dihydropyrimidine core with specific functional groups that contribute to its biological activity.

Structural Characteristics

The compound contains a pyrimidine ring with several key functional groups that contribute to its chemical properties and biological activities:

-

A 6-methyl group attached to the pyrimidine ring

-

A 4-methylsulfanyl (also known as methylthio) group

-

A 2-oxo group forming a lactam structure

-

A carboxylic acid group at the 5-position

-

A hydrochloride salt formation

The IUPAC name of the compound is 6-methyl-4-methylsulfanyl-2-oxo-1H-pyrimidine-5-carboxylic acid hydrochloride. Its canonical SMILES notation is CC1=C(C(=NC(=O)N1)SC)C(=O)O.Cl, which precisely defines its chemical structure. The compound typically exhibits a purity of 95% when used in research applications.

Physical and Chemical Properties

The physical state of 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride is typically a solid at room temperature. The compound is moderately soluble in polar organic solvents such as ethanol and methanol. Due to its carboxylic acid functionality, it exhibits acidic properties and can participate in various chemical reactions including esterification and salt formation.

Biological Activities

Antimicrobial Properties

Research has demonstrated that 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride and related dihydropyrimidine derivatives possess significant antimicrobial activity. Studies have shown that the compound exhibits efficacy against both Gram-positive and Gram-negative bacterial strains. The mechanism of action appears to involve disruption of bacterial cell walls, making it potentially valuable for combating various bacterial infections.

Modifications in the methylthio group have been found to enhance the antibacterial efficacy against various strains of bacteria, including resistant strains. This finding is particularly relevant in the context of increasing antimicrobial resistance globally. The compound has shown particularly notable potency against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Dihydropyrimidine derivatives, including 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride, have demonstrated promising anticancer activities in vitro. The compound has been observed to induce apoptosis (programmed cell death) in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.

Specifically, its impact on the PI3K/Akt and MAPK pathways has been documented. These pathways are critical regulators of cellular functions including proliferation, metabolism, and survival, and are often dysregulated in cancer. In vitro cytotoxicity studies have revealed that the compound exhibits selectivity for cancer cells over normal cells, suggesting a favorable therapeutic window.

The table below summarizes some key findings regarding the cytotoxicity profile of the compound:

| Parameter | Value | Significance |

|---|---|---|

| CC50 (μM) | >80 | Concentration causing 50% cytotoxicity |

| EC50 (μM) | 1.1 - 7.7 | Effective concentration for 50% response |

| Selectivity Index | 11.9 - 91.7 | Ratio of CC50 to EC50, indicating therapeutic window |

This data demonstrates that the compound exhibits cytotoxic effects at concentrations significantly higher than those required for therapeutic efficacy, indicating a favorable safety profile.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride in models of neurodegenerative diseases. Its antioxidant properties may play a role in mitigating oxidative stress-related neuronal damage, making it a candidate for further investigation in conditions such as Alzheimer's disease. Oxidative stress is a key factor in the pathogenesis of various neurodegenerative disorders, suggesting potential applications in this therapeutic area.

Research Applications

Medicinal Chemistry Applications

The diverse biological activities of 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride make it a valuable compound in medicinal chemistry research. Its structural features can serve as a scaffold for developing novel therapeutic agents with enhanced efficacy and reduced side effects. The compound's demonstrated activities against both microbial pathogens and cancer cells suggest its potential as a lead compound for drug discovery efforts.

The mechanism by which this compound exerts its biological effects appears to involve the modulation of oxidative stress pathways and inhibition of specific enzymes involved in cell proliferation and survival. The methylsulfanyl group is believed to enhance its interaction with biological targets, potentially leading to increased efficacy. This understanding can guide structure-activity relationship studies aimed at optimizing its therapeutic properties.

Agricultural Applications

Beyond medicinal applications, 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride has shown potential in agricultural research. Studies have indicated that the compound can act as a plant growth regulator, enhancing growth parameters such as root length and biomass in certain crops. Research indicates that it can increase root biomass by approximately 30% in treated tomato plants compared to control.

Additionally, studies have suggested that derivatives of this compound can function as natural pesticides by interfering with the metabolic processes of pests, leading to reduced survival rates. This application is particularly relevant in the context of sustainable agriculture practices aimed at reducing chemical pesticide use.

Materials Science Applications

Derivatives of 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices has shown promise in improving material performance under various environmental conditions. This represents an emerging area of research for this class of compounds beyond their biological applications.

Structure-Activity Relationship Studies

Understanding the relationship between the structural features of 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride and its biological activities is crucial for rational drug design and optimization of its properties for specific applications.

Key Structural Features Affecting Activity

Several structural elements of the compound appear to be critical for its biological activities:

-

The pyrimidine ring serves as the core scaffold and is essential for many of the observed biological activities

-

The methylsulfanyl group at the 4-position appears to enhance interaction with biological targets

-

The carboxylic acid at the 5-position may contribute to binding affinity with target proteins

-

The methyl group at the 6-position potentially affects the electron distribution within the molecule

Modifications of these key structural elements have been shown to modulate the compound's biological activities. For example, related studies have demonstrated that altering the substituents can significantly impact antimicrobial and anticancer properties.

Comparative Analysis with Related Compounds

Research on structurally related compounds provides insights into the importance of specific functional groups. For instance, derivatives with different substituents at the 4-position or modifications to the 2-oxo group exhibit varying degrees of biological activity.

Future Research Directions

The diverse biological activities and applications of 6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride suggest several promising directions for future research.

Therapeutic Development

Future research might focus on optimizing the compound's structure to enhance specific biological activities while minimizing potential side effects. This could include:

-

Development of more potent and selective antimicrobial derivatives to address the growing challenge of antibiotic resistance

-

Further investigation of anticancer mechanisms and potential combination therapies with established chemotherapeutic agents

-

Exploration of the compound's neuroprotective effects in more detailed in vivo models of neurodegenerative diseases

Agricultural and Materials Applications

The compound's potential in agricultural and materials science applications also warrants further investigation:

-

Field trials to evaluate its efficacy as a plant growth regulator under various environmental conditions

-

Development of controlled-release formulations for agricultural applications

-

Further exploration of its utility as an additive in polymer chemistry to enhance material properties

Novel Delivery Systems

Research into innovative delivery systems could enhance the compound's efficacy and expand its applications:

-

Development of nanoformulations to improve bioavailability and targeted delivery

-

Creation of prodrug approaches to enhance specificity for particular tissues or conditions

-

Exploration of combination strategies with other bioactive compounds for synergistic effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume